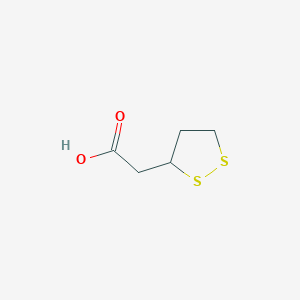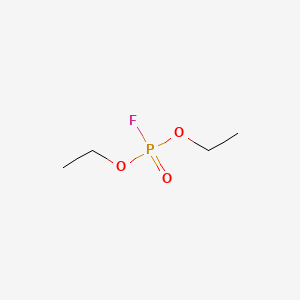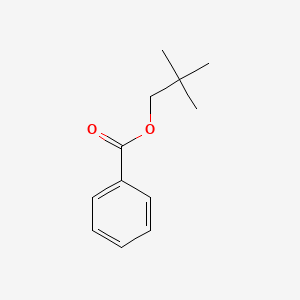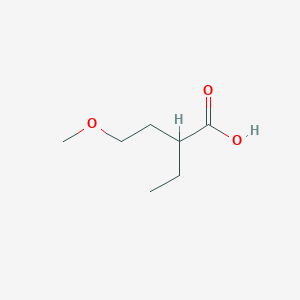
2-(1,2-Dithiolan-3-YL)acetic acid
Vue d'ensemble
Description
2-(1,2-Dithiolan-3-YL)acetic acid is a chemical compound with the molecular formula C5H8O2S2 and a molecular weight of 164.25 . It is also known by other synonyms such as 1,2-Dithiolane-3-acetic acid and 2-(dithiolan-3-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2-dithiolane ring attached to an acetic acid group . The presence of the asymmetric carbon in the dithiolane ring is responsible for the existence of two possible optical isomers .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- 2-(1,2-Dithiolan-3-yl)acetic acid can be synthesized efficiently from Meldrum's acid, acrolein, and thioacetic acid. This synthesis process can further lead to a variety of amide derivatives, showcasing its versatility in chemical synthesis (Chen & Lawton, 1997).
Chemical and Photochemical Observations
- Chemical and photochemical properties of 1,2-dithiolane and its derivatives, including this compound, have been studied to understand their role in photosynthesis and other natural processes (Barltrop, Hayes & Calvin, 1954).
Conversion to Ketene Dithioacetals
- Cyclic dithio-carbenium ion salts, related to 1,2-dithiolane derivatives, can be converted to ketene dithioacetals. This process is significant in the field of organic chemistry and synthesis (Okuyama, 1982).
Development in Peptide Chemistry
- 1,2-Dithiolane analogues of leucine have been synthesized for potential use in peptide chemistry. This includes derivatives containing the 1,2-dithiolan-4-yl structure, showing its applicability in the development of new amino acids (Morera, Pinnen & Lucente, 2002).
Solubility Studies
- The solubility of compounds like 5-(dithiolan-3-yl)pentanoic acid in mixed solvents has been studied, which is crucial for understanding its behavior in various chemical environments (Zhang, Dang & Wei, 2010).
Orientations Futures
While specific future directions for 2-(1,2-Dithiolan-3-YL)acetic acid are not mentioned in the search results, research into related compounds suggests potential areas of interest. For example, the neuroprotective activity of 1,2-dithiolane derivatives suggests potential applications in the treatment of neurodegenerative diseases .
Propriétés
IUPAC Name |
2-(dithiolan-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S2/c6-5(7)3-4-1-2-8-9-4/h4H,1-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSFYPPTZQNPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446345 | |
| Record name | 2-(1,2-DITHIOLAN-3-YL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36305-11-0 | |
| Record name | 2-(1,2-DITHIOLAN-3-YL)ACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















